REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][N+:6]([O-])=[C:5]([CH3:12])[CH:4]=1.C(OC(=O)C)(=[O:15])C>>[OH:15][CH2:12][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:8]([O:9][CH3:10])=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=[N+](C=C1OC)[O-])C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
is stirred with 80 ml of 2N sodium hydroxide solution at 80° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above 100° C
|
Type
|
DISTILLATION
|
Details
|
excess acetic anhydride is distilled off in vacuo
|
Type
|
TEMPERATURE
|
Details
|
After dilution with 80 ml of water and cooling
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Type
|
EXTRACTION
|
Details
|
the mixture is extracted eight times with 100 ml of methylene chloride each time
|
Type
|
WASH
|
Details
|
the combined organic phases are washed twice with 1N sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crystalline, brownish residue is recrystallized from toluene
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=C(C(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |